molecular formula C17H23NO5 B5894955 N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-2-(4-propanoylphenoxy)acetamide

N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-2-(4-propanoylphenoxy)acetamide

Cat. No.: B5894955
M. Wt: 321.4 g/mol
InChI Key: VRPAYNFZSRVMPN-HOCLYGCPSA-N
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Description

N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-2-(4-propanoylphenoxy)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydroxyoxolan ring, a propanoylphenoxy group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-2-(4-propanoylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-3-15(19)12-5-7-13(8-6-12)23-11-17(21)18(4-2)14-9-22-10-16(14)20/h5-8,14,16,20H,3-4,9-11H2,1-2H3/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPAYNFZSRVMPN-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)N(CC)C2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)N(CC)[C@H]2COC[C@@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-2-(4-propanoylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the hydroxyoxolan ring. This can be achieved through the reaction of an appropriate diol with an epoxide under acidic conditions. The next step involves the introduction of the propanoylphenoxy group through an esterification reaction using 4-propanoylphenol and an acyl chloride. Finally, the acetamide moiety is introduced via an amidation reaction using ethylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-2-(4-propanoylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the oxolan ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the propanoylphenoxy moiety can be reduced to an alcohol.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-2-(4-propanoylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-2-(4-propanoylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyoxolan ring and propanoylphenoxy group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-2-(4-acetylphenoxy)acetamide
  • N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-2-(4-butanoylphenoxy)acetamide

Uniqueness

N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-2-(4-propanoylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyoxolan ring provides stability and reactivity, while the propanoylphenoxy group enhances its binding affinity to molecular targets.

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